2-(3-Fluorophenyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Fluorophenyl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H7FN2O . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, often involves the reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . Acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a 3-fluorophenyl group . The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidine derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides and terminal alkynes under Sonogashira conditions to produce 2,4-di- and 2,4,6-trisubstituted pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, a boiling point of 193.5±32.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C .Scientific Research Applications
Analgesic and Anti-Inflammatory Applications
- Anti-Inflammatory and Analgesic Properties: Derivatives of pyrimidine, including compounds structurally related to 2-(3-Fluorophenyl)pyrimidin-4-ol, have shown potential in medicinal chemistry for their anti-inflammatory and analgesic activities. These activities are influenced by the nature of the substituent in the pyrimidine derivative (Muralidharan et al., 2019).
Anticancer and Antimicrobial Applications
- Anticancer Activity: Some derivatives of this compound have been synthesized and evaluated for their anticancer properties. These compounds have demonstrated significant cytotoxicity against certain cancer cell lines (K. M. Hosamani et al., 2015).
- Antimicrobial Agents: Pyrimidine derivatives, including this compound analogs, have been developed as potential antimicrobial agents. Some of these compounds have shown excellent activity against various microorganisms, indicating their potential in treating infectious diseases (T. Farghaly et al., 2013).
Molecular and Chemical Characterization
- Molecular and Chemical Analysis: The derivatives of this compound have been extensively characterized using various spectroscopic techniques, elucidating their structural and chemical properties. This is crucial for understanding their biological functions and potential applications in drug design (Yafigui Traoré et al., 2017).
Drug Discovery and Development
- Drug Discovery: The structural features of pyrimidine derivatives have been explored for their potential in drug discovery. This includes the investigation of their binding properties, pharmacokinetic profiles, and efficacy in disease models, contributing significantly to the development of new therapeutic agents (G. M. Schroeder et al., 2009).
Safety and Hazards
Future Directions
Research on pyrimidine derivatives, including “2-(3-Fluorophenyl)pyrimidin-4-ol”, is ongoing. They continue to attract interest due to their various chemical and biological applications . Future research may focus on developing new pyrimidines with enhanced anti-inflammatory activities and minimum toxicity .
properties
IUPAC Name |
2-(3-fluorophenyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-2-7(6-8)10-12-5-4-9(14)13-10/h1-6H,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWFGZSZTLFUEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345865 |
Source
|
Record name | 2-(3-Fluorophenyl)pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76128-78-4 |
Source
|
Record name | 2-(3-Fluorophenyl)pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001345865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.